2-[2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridin-4-ylidene]-2,3-dihydro-1H-indene-1,3-dione
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Overview
Description
2-[2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridin-4-ylidene]-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a dihydropyridine ring with an indene-dione moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridin-4-ylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridine with 2,3-dihydro-1H-indene-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridin-4-ylidene]-2,3-dihydro-1H-indene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents for sulfonation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridin-4-ylidene]-2,3-dihydro-1H-indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridin-4-ylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethyl-1,4-dihydropyridine: Shares the dihydropyridine core but lacks the indene-dione moiety.
2,3-dihydro-1H-indene-1,3-dione: Contains the indene-dione structure but does not have the dihydropyridine ring.
Uniqueness
The uniqueness of 2-[2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridin-4-ylidene]-2,3-dihydro-1H-indene-1,3-dione lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components
Properties
IUPAC Name |
2-(2,6-dimethyl-1-propan-2-ylpyridin-4-ylidene)indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-11(2)20-12(3)9-14(10-13(20)4)17-18(21)15-7-5-6-8-16(15)19(17)22/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOUVEOPQBAIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C(N1C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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